molecular formula C4H8O2 B038632 Oxetan-3-ylmethanol CAS No. 6246-06-6

Oxetan-3-ylmethanol

Cat. No. B038632
CAS RN: 6246-06-6
M. Wt: 88.11 g/mol
InChI Key: SWYHWLFHDVMLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Oxetan-3-ylmethanol can be achieved through a concise method starting from epoxy chloropropane. This process involves a sequence of reactions including the opening of the epoxy group, esterification, electrophilic reaction, and ring-closure to form the oxetane ring (Xu Tianxiang et al., 2016). Additionally, gold-catalyzed oxidative cyclization of propargyl alcohol has been reported as a one-step practical synthesis method for oxetan-3-ones, showcasing the versatility in synthesizing oxetane derivatives (L. Ye, Weimin He, & Liming Zhang, 2010).

Molecular Structure Analysis

The molecular structure of oxetan-3-ylmethanol and its derivatives plays a crucial role in its chemical behavior and applications. The oxetane ring is known for its strain and unique reactivity, which can be exploited in synthetic chemistry. The X-ray crystallography of related oxetane compounds offers insights into the bond lengths, angles, and overall stability of the oxetane ring, contributing to our understanding of its structural properties (I. Warad et al., 2018).

Chemical Reactions and Properties

Oxetan-3-ylmethanol participates in a variety of chemical reactions, showcasing its reactivity and utility in organic synthesis. For example, the Paternò-Büchi reaction between aromatic carbonyl compounds and 3-furylmethanol derivatives highlights the regioselective formation of oxetanes, demonstrating the oxetane ring's reactivity and potential in stereocontrolled synthesis (M. D’Auria et al., 2008).

Physical Properties Analysis

Oxetan-3-ylmethanol and its derivatives exhibit interesting physical properties, such as solubility and thermal stability, which are essential for their application in material science and drug discovery. The synthesis and characterization of homo- and copolymers derived from oxetane monomers reveal insights into the thermal transitions and glass transition temperatures of these materials, highlighting their potential in polymer science (L. Ye et al., 2005).

Chemical Properties Analysis

The chemical properties of oxetan-3-ylmethanol, such as its reactivity towards nucleophiles and electrophiles, are critical for its application in synthetic organic chemistry. Its ability to undergo ring-opening reactions and serve as a precursor for further functionalization makes it a valuable building block in the synthesis of complex molecules. The exploration of oxetanes in drug discovery emphasizes their utility in modifying physicochemical properties, enhancing solubility, and improving metabolic stability of pharmaceutical compounds (Georg Wuitschik et al., 2010).

Scientific Research Applications

  • Drug Discovery Applications : Oxetanes, including Oxetan-3-ylmethanol, are known for their ability to significantly alter aqueous solubility, lipophilicity, metabolic stability, and conformational preference in drug discovery. They are considered potential replacements for common functionalities like gem-dimethyl and carbonyl groups in medicinal chemistry (Wuitschik et al., 2010).

  • Synthesis of Oxetane Derivatives : Various synthesis methods have been developed for Oxetan-3-ylmethanol and its derivatives. For example, a concise method for synthesizing oxetan-3-ol from epoxy chloropropane has been presented, which is useful in drug discovery and creating useful oxetane derivatives (Xu Tianxiang et al., 2016). Another study focuses on a straightforward approach for preparing diverse 3-aminooxetanes using oxetan-3-tert-butylsulfinimine and sulfinylaziridine (Philip J Hamzik & Jason D Brubaker, 2010).

  • Oxetane Analogs in Medicinal Chemistry : Oxetane analogs of drugs like thalidomide and lenalidomide have been synthesized to explore their potential in limiting in vivo stability, metabolism, and altering teratogenicity (Johannes A. Burkhard et al., 2013).

  • Advances in Oxetane Synthesis for Medicinal Applications : Recent advancements in oxetane synthesis have led to new derivatives for medicinal chemistry applications and ring-opening reactions (J. Bull et al., 2016).

  • Applications in Protein Modification : Oxetanes have been incorporated into proteins through chemoselective alkylation of cysteine, opening new avenues for identifying novel drug candidates with improved physicochemical and biological properties (Omar Boutureira et al., 2017).

  • Photoregulated Anticancer Drug Delivery : In the context of drug delivery, Perylene-3-ylmethanol fluorescent organic nanoparticles, which potentially include Oxetan-3-ylmethanol derivatives, have shown promising results in biocompatibility, cellular uptake, and efficient photoregulated anticancer drug release (Avijit Jana et al., 2012).

Safety And Hazards

Oxetan-3-ylmethanol is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

oxetan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-1-4-2-6-3-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYHWLFHDVMLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467938
Record name Oxetan-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetan-3-ylmethanol

CAS RN

6246-06-6
Record name Oxetan-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxetan-3-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxetan-3-ylmethanol
Reactant of Route 2
Oxetan-3-ylmethanol
Reactant of Route 3
Reactant of Route 3
Oxetan-3-ylmethanol
Reactant of Route 4
Oxetan-3-ylmethanol
Reactant of Route 5
Oxetan-3-ylmethanol
Reactant of Route 6
Oxetan-3-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.